molecular formula C14H10BrCl2NO2 B5551721 5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime

5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime

Cat. No.: B5551721
M. Wt: 375.0 g/mol
InChI Key: XWUJKIWEJJFRCN-CNHKJKLMSA-N
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Description

5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C14H10BrCl2NO2 and its molecular weight is 375.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.92720 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound and its derivatives have been synthesized for potential biological activity, such as antagonistic properties. For instance, non-peptide small molecular antagonist benzamide derivatives were synthesized, where "5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene" played a role in forming novel CCR5 antagonists. These compounds were tested for biological activities, showcasing the chemical's utility in developing new therapeutic agents (H. Bi, 2015).

Material Science and Coordination Chemistry

The compound's structural elements have contributed to the synthesis and characterization of metal complexes. For example, copper(II) complexes with benzaldehyde ortho-oxime ligands were synthesized, revealing how substituents like bromo and chloro groups affect the molecular architecture and interactions in these complexes (W. Dong et al., 2012). These studies provide insights into designing materials with specific magnetic or catalytic properties.

Organic Synthesis Methodologies

Research also encompasses the development of novel synthesis methodologies. Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation demonstrated the compound's relevance in synthesizing substituted 2-bromobenzaldehydes, highlighting a key step in organic synthesis pathways that could lead to various applications in material science and drug synthesis (E. Dubost et al., 2011).

Computational and Spectral Analysis

Further, its derivatives have been characterized through computational and spectral analysis, helping understand the molecular structure, electronic properties, and potential reactivity. This analytical approach aids in refining the synthesis process and predicting new compounds' behavior (R. Balachander, A. Manimekalai, 2017).

Antimicrobial Applications

Additionally, the synthesis of oxiranes from chloro(bromo)-substituted benzaldehydes and their evaluation as antimicrobial additives for lubricating oils and fuels indicate the compound's utility in improving industrial products' resistance to microbial degradation (G. Talybov et al., 2022).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s crucial to handle the compound with care and use appropriate safety measures.

Properties

IUPAC Name

(NE)-N-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO2/c15-11-2-4-14(10(5-11)7-18-19)20-8-9-1-3-12(16)6-13(9)17/h1-7,19H,8H2/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUJKIWEJJFRCN-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.